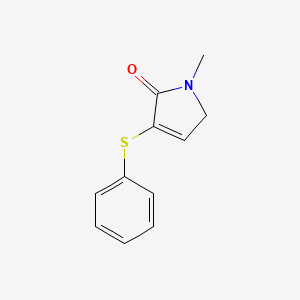![molecular formula C54H42BN3 B14239439 2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine] CAS No. 492446-89-6](/img/structure/B14239439.png)
2,2',2''-Boranetriyltris[5-([1,1'-biphenyl]-4-yl)-3-methylpyridine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] is a complex organoboron compound known for its unique structural and chemical properties. This compound is characterized by the presence of three biphenyl-pyridine moieties attached to a central boron atom. The compound’s structure allows it to participate in various chemical reactions, making it a valuable substance in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] typically involves the reaction of boron trihalides with the corresponding biphenyl-pyridine ligands. One common method includes the use of boron trifluoride etherate as a boron source, which reacts with 5-([1,1’-biphenyl]-4-yl)-3-methylpyridine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the boron compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with the desired purity and yield. The reaction mixture is typically purified using column chromatography or recrystallization techniques to isolate the final product.
化学反応の分析
Types of Reactions
2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of boron-hydrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include boron trifluoride etherate, lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include boron-oxygen and boron-hydrogen compounds, as well as substituted biphenyl-pyridine derivatives.
科学的研究の応用
2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it helps stabilize metal complexes and enhance catalytic activity.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of cancer treatment, where it may help target specific cellular pathways.
作用機序
The mechanism by which 2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] exerts its effects involves its ability to form stable complexes with metal ions and other molecules. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from donor molecules. This interaction can influence the reactivity and stability of the resulting complexes, making the compound a valuable tool in catalysis and material science .
類似化合物との比較
Similar Compounds
2,2’,5,5’-Tetramethyl-1,1’-biphenyl: This compound shares a similar biphenyl structure but lacks the boron and pyridine components, resulting in different chemical properties.
2,2’,5,5’-Tetrachlorobiphenyl: Another biphenyl derivative, this compound contains chlorine atoms instead of the boron-pyridine moieties, leading to distinct reactivity and applications.
Uniqueness
2,2’,2’‘-Boranetriyltris[5-([1,1’-biphenyl]-4-yl)-3-methylpyridine] is unique due to its combination of boron, biphenyl, and pyridine components. This unique structure allows it to participate in a wide range of chemical reactions and form stable complexes with various elements, making it a versatile compound in scientific research and industrial applications.
特性
CAS番号 |
492446-89-6 |
|---|---|
分子式 |
C54H42BN3 |
分子量 |
743.7 g/mol |
IUPAC名 |
tris[3-methyl-5-(4-phenylphenyl)pyridin-2-yl]borane |
InChI |
InChI=1S/C54H42BN3/c1-37-31-49(46-25-19-43(20-26-46)40-13-7-4-8-14-40)34-56-52(37)55(53-38(2)32-50(35-57-53)47-27-21-44(22-28-47)41-15-9-5-10-16-41)54-39(3)33-51(36-58-54)48-29-23-45(24-30-48)42-17-11-6-12-18-42/h4-36H,1-3H3 |
InChIキー |
QYCLUSFDIHFUFS-UHFFFAOYSA-N |
正規SMILES |
B(C1=NC=C(C=C1C)C2=CC=C(C=C2)C3=CC=CC=C3)(C4=NC=C(C=C4C)C5=CC=C(C=C5)C6=CC=CC=C6)C7=NC=C(C=C7C)C8=CC=C(C=C8)C9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(11,11-Dibromoundec-10-EN-1-YL)oxy]oxane](/img/structure/B14239361.png)
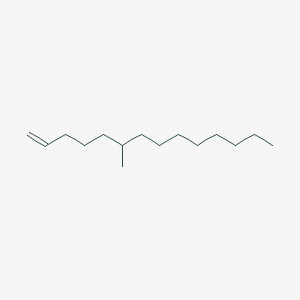
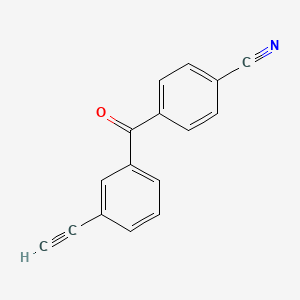
![N-[4-(Methanesulfonyl)phenyl]-N'-propan-2-ylsulfuric diamide](/img/structure/B14239378.png)
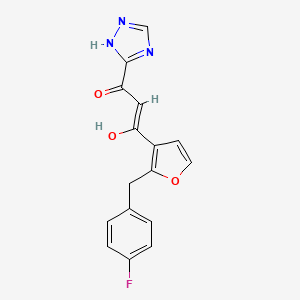

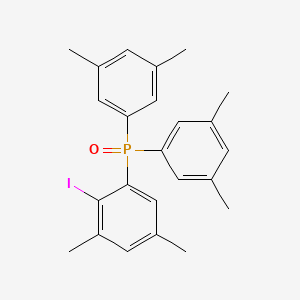
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-2-methyl-](/img/structure/B14239388.png)
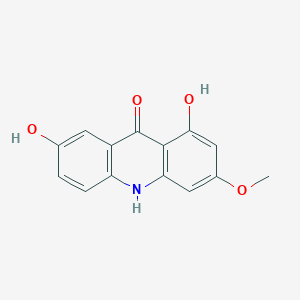
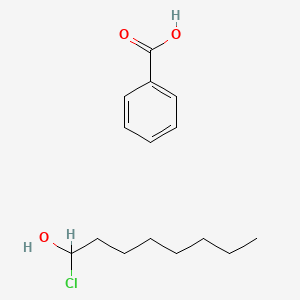
![Bicyclo[3.2.2]non-8-ene-6-carbonyl chloride](/img/structure/B14239418.png)
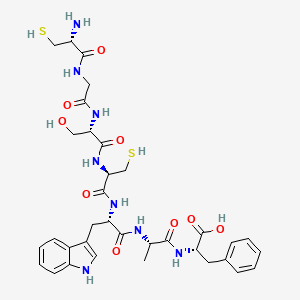
![N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-1-methylcyclohexanecarboxamide](/img/structure/B14239444.png)
